N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide
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Overview
Description
N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide is a complex organic compound that features an indole core, a pyrrolidinone ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a fluorophenyl-substituted pyrrolidinone. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the amide bond. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are frequently used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Hydroxyl-substituted pyrrolidinone derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors in the body, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. The pyrrolidinone ring can interact with enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
1-(4-fluorophenyl)pyrrolidin-2-one: A compound with a similar pyrrolidinone ring.
N-(4-fluorophenyl)acetamide: A compound with a similar fluorophenyl group.
Uniqueness
N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the indole core, pyrrolidinone ring, and fluorophenyl group in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H21FN4O3 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-4-carboxamide |
InChI |
InChI=1S/C22H21FN4O3/c23-15-4-6-16(7-5-15)27-13-14(12-20(27)28)21(29)25-10-11-26-22(30)18-2-1-3-19-17(18)8-9-24-19/h1-9,14,24H,10-13H2,(H,25,29)(H,26,30) |
InChI Key |
XCMLQCMMJSWRQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCNC(=O)C3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
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